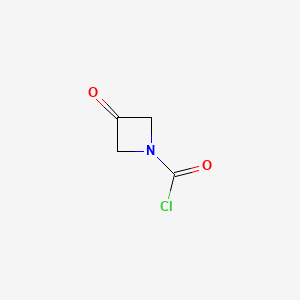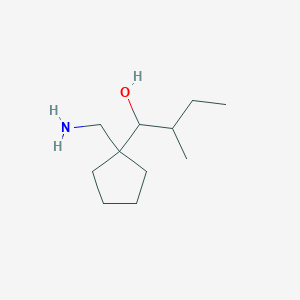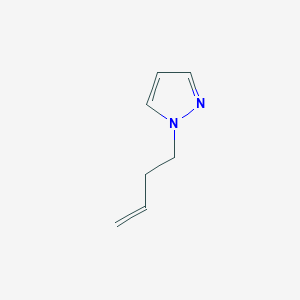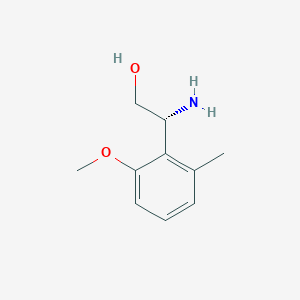
3-Oxoazetidine-1-carbonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxoazetidine-1-carbonyl chloride: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the carbonyl chloride functional group makes this compound highly reactive and useful in various chemical syntheses. Azetidines are known for their significant ring strain, which imparts unique reactivity to these compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-oxoazetidine-1-carbonyl chloride typically involves the reaction of azetidine derivatives with phosgene or other chlorinating agents. One common method includes the reaction of 3-oxoazetidine with thionyl chloride (SOCl₂) under controlled conditions to yield 3-oxoazetidine-1-carbonyl chloride .
Industrial Production Methods: In industrial settings, the production of 3-oxoazetidine-1-carbonyl chloride may involve continuous flow processes to ensure safety and efficiency. The use of automated systems to handle reactive intermediates like phosgene can minimize risks and improve yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxoazetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Base catalysts like triethylamine (TEA) or pyridine
Major Products Formed:
- Amides
- Esters
- Thioesters
Aplicaciones Científicas De Investigación
Chemistry: 3-Oxoazetidine-1-carbonyl chloride is used as a building block in organic synthesis, particularly in the preparation of azetidine derivatives and other heterocyclic compounds .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Azetidine derivatives have shown promise as bioactive molecules with applications in medicinal chemistry .
Industry: In the industrial sector, 3-oxoazetidine-1-carbonyl chloride is utilized in the synthesis of polymers and advanced materials. Its reactivity makes it a valuable intermediate in the production of specialty chemicals .
Mecanismo De Acción
The reactivity of 3-oxoazetidine-1-carbonyl chloride is primarily driven by the ring strain of the azetidine ring and the electrophilic nature of the carbonyl chloride group. The compound can undergo nucleophilic attack, leading to the formation of various derivatives. The ring strain facilitates ring-opening reactions, which are crucial in many synthetic applications .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness: 3-Oxoazetidine-1-carbonyl chloride is unique due to its four-membered ring structure, which balances reactivity and stability. This makes it more manageable in synthetic applications compared to aziridines while still offering significant reactivity .
Propiedades
Fórmula molecular |
C4H4ClNO2 |
|---|---|
Peso molecular |
133.53 g/mol |
Nombre IUPAC |
3-oxoazetidine-1-carbonyl chloride |
InChI |
InChI=1S/C4H4ClNO2/c5-4(8)6-1-3(7)2-6/h1-2H2 |
Clave InChI |
TVNBNQHWFPIRGW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CN1C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)






![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)



